molecular formula C13H11ClN2O B2745365 3-amino-N-(2-chlorophenyl)benzamide CAS No. 115175-20-7

3-amino-N-(2-chlorophenyl)benzamide

Cat. No.: B2745365
CAS No.: 115175-20-7
M. Wt: 246.69
InChI Key: PYDMNORWRJGVHA-UHFFFAOYSA-N
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Description

3-amino-N-(2-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O . It has a molecular weight of 246.7 .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives, which are structurally similar to this compound, involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N’-dimethylformamide solution at 60 °C . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with an amino group at the 3-position and a chlorophenyl group attached to the nitrogen atom . The FT-IR spectrum shows characteristic peaks for N–H, C–H, C=O, and C–C bonds .

Scientific Research Applications

Light-Induced Antibacterial and UV-Protective Properties

A study by Gao et al. (2017) explored the modification of polyamide 56 (PA 56) biomaterials with anthraquinone and benzophenone derivatives, including compounds related to 3-amino-N-(2-chlorophenyl)benzamide. The modifications endowed PA 56 fabrics with excellent ultraviolet (UV) protective properties and significant antimicrobial activities against E. coli and S. aureus, showcasing potential uses in medical textiles and biological materials (Gao et al., 2017).

Cytotoxic Activity Against Cancer Cell Lines

El Gaafary et al. (2021) synthesized a compound structurally similar to this compound, evaluating its cytotoxic activities against various human cancer cell lines. The compound demonstrated promising activities, suggesting potential applications in developing new anticancer agents (El Gaafary et al., 2021).

Graft Polymerization for Antibacterial Textiles

Hong et al. (2009) investigated the use of benzophenone for graft polymerization on cotton fabrics, leading to the creation of materials with excellent antibacterial properties. This study illustrates how derivatives of this compound can be applied in textile engineering to develop antibacterial fabrics (Hong et al., 2009).

Green Synthesis of N-Alkyl Benzamide Derivatives

Sabbaghan and Hossaini (2012) reported on the synthesis of N-alkyl benzamide derivatives, showcasing a green chemistry approach that could be relevant for creating environmentally friendly processes for synthesizing compounds akin to this compound (Sabbaghan & Hossaini, 2012).

Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) developed benzamide derivatives that exhibit a significant color transition in the presence of fluoride anions, demonstrating the potential of this compound-related compounds in developing sensory technologies for environmental monitoring (Younes et al., 2020).

Safety and Hazards

3-amino-N-(2-chlorophenyl)benzamide is classified as an irritant . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDMNORWRJGVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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